Tankyrase Binding Affinity and Selectivity
In a structure-activity relationship (SAR) study exploring the nicotinamide-binding site of tankyrases (TNKS-1/2), the 5-methoxy substituent on the 3-arylisoquinolin-1-one scaffold was identified as optimal for potent inhibition, alongside a methyl group [1]. This finding, rationalized by molecular modeling and crystal structures, shows that the methoxy group effectively defines the shape of a hydrophobic cavity in the active site, a feature not achievable with other 5-position substituents like hydrogen (unsubstituted) or larger groups [1]. The 5-methoxy analog exhibited high selectivity for TNKS over related PARP enzymes, a key differentiator for cellular studies [1].
| Evidence Dimension | Tankyrase-1/2 Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | Optimal (among tested 5-substituents: H, F, Cl, Me, OMe, NH2) [1]. |
| Comparator Or Baseline | 5-substituent = Hydrogen (unsubstituted) or 5-Amino |
| Quantified Difference | Qualitative: 'Methyl and methoxy were optimal at the 5-position' [1]. |
| Conditions | Biochemical assay; Molecular modeling and crystal structures with TNKS-2 [1]. |
Why This Matters
This SAR data is critical for designing potent and selective tankyrase inhibitors, and indicates that the 5-methoxy substitution is a key pharmacophoric element.
- [1] Paine HA, Nathubhai A, Woon ECY, et al. Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro. Bioorganic & Medicinal Chemistry. 2015;23(17):5891-5908. View Source
